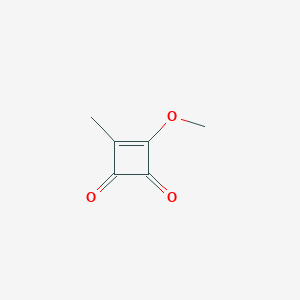

3-Methoxy-4-methylcyclobut-3-ene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-4-methylcyclobut-3-ene-1,2-dione: is an organic compound with the molecular formula C6H6O3 It is a derivative of cyclobutene-1,2-dione, featuring methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione typically begins with cyclobutene-1,2-dione as the core structure.

Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

Drug Development: The compound’s unique structure could be explored for potential pharmacological activities.

Biochemical Studies: It can be used in studies to understand enzyme interactions and metabolic pathways.

Industry:

Material Science: The compound may find applications in the development of new materials with specific properties.

Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione exerts its effects depends on the specific reactions it undergoes. Generally, the methoxy and methyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the context of its application, such as catalysis or drug development.

Comparison with Similar Compounds

- 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione

- 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione

- 3,4-Dimethoxy-3-cyclobutene-1,2-dione

Uniqueness:

- Structural Differences: The presence of different substituents (e.g., methoxy vs. methylamino) can significantly alter the compound’s chemical properties and reactivity.

- Reactivity: The specific substituents on the cyclobutene-1,2-dione core influence the types of reactions the compound can undergo and its potential applications.

Biological Activity

3-Methoxy-4-methylcyclobut-3-ene-1,2-dione, also referred to as HUP30, is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

This compound is characterized by its unique cyclobutene structure, which contributes to its biological efficacy. The compound has been noted for its ability to stimulate soluble guanylyl cyclase, activate potassium channels, and inhibit extracellular calcium influx, leading to vasodilatory effects .

The primary mechanisms through which HUP30 exerts its biological effects include:

- Vasodilation : By stimulating soluble guanylyl cyclase, HUP30 increases cGMP levels in vascular smooth muscle cells, resulting in relaxation and vasodilation .

- Antimicrobial Activity : HUP30 has demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Antimicrobial Effects

Research indicates that this compound exhibits potent antibacterial activity. In a study evaluating its efficacy against several bacterial strains, it was found that the compound outperformed traditional antibiotics such as ampicillin and streptomycin by 10–50 times in terms of Minimum Inhibitory Concentration (MIC) values .

Table 1: Antibacterial Activity of HUP30

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.004 | 0.008 |

| Bacillus cereus | 0.008 | 0.015 |

| Enterobacter cloacae | 0.004 | 0.008 |

Anticancer Activity

HUP30 has shown promising results in anticancer studies, particularly through its ability to induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. This mechanism is particularly effective against various human cancer cell lines, where it demonstrated a growth inhibition concentration (GI50) ranging from 0.2 to 0.4 µg/mL .

Table 2: Anticancer Efficacy of HUP30

| Cancer Cell Line | GI50 (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 0.25 |

| HeLa (Cervical Cancer) | 0.20 |

| MCF7 (Breast Cancer) | 0.40 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of HUP30 against antibiotic-resistant strains of Staphylococcus pneumoniae. The results indicated that HUP30 had a minimum bactericidal concentration (MBC) that was ≤2 for 75% of clinical isolates tested, highlighting its potential as an alternative treatment option for resistant infections .

Study on Anticancer Properties

In another investigation focusing on the anticancer properties of HUP30, researchers found that the compound triggered significant apoptosis in cancer cells through ROS-mediated pathways. This study emphasized the potential for developing HUP30 as a novel chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .

Properties

Molecular Formula |

C6H6O3 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3-methoxy-4-methylcyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C6H6O3/c1-3-4(7)5(8)6(3)9-2/h1-2H3 |

InChI Key |

OOXBHFOYSVQPMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C1=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.